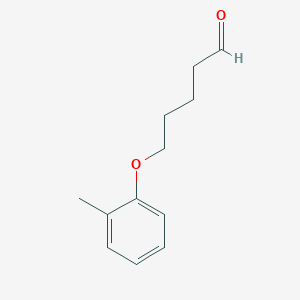

5-(2-Methylphenoxy)pentanal

Description

5-(2-Methylphenoxy)pentanal is an aldehyde derivative featuring a pentanal backbone substituted with a 2-methylphenoxy group at the fifth carbon.

Properties

IUPAC Name |

5-(2-methylphenoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-11-7-3-4-8-12(11)14-10-6-2-5-9-13/h3-4,7-9H,2,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGOJAFSFJFVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Abstracts Service number 137948395 involves multiple steps, including specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary information held by the manufacturers or researchers who developed the compound. general methods for synthesizing similar compounds often involve organic synthesis techniques such as condensation reactions, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow reactors, high-pressure reactions, and advanced purification methods like chromatography and crystallization are commonly employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 137948395 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound with Chemical Abstracts Service number 137948395 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 137948395 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Structural and Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Vapor Pressure | Solubility |

|---|---|---|---|---|---|

| 5-(2-Methylphenoxy)pentanal | Likely C₁₂H₁₆O₂ | ~192.25 (estimated) | 2-Methylphenoxy group | Low (inferred) | Lipophilic |

| Pentanal (Valeraldehyde) | C₅H₁₀O | 86.13 | None (straight-chain aldehyde) | High | Moderate in water |

| 5-Hydroxy-pentanal | C₅H₁₀O₂ | 102.13 | Hydroxyl group at C5 | Moderate | Hydrophilic |

| 5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-6-yl)pentanal (BTI) | C₁₀H₁₆N₂O₂S | 228.31 | Heterocyclic sulfur-containing group | Low | Polar aprotic solvents |

| Pentanal, 5-(methylenecyclopropyl) | C₉H₁₄O | 138.21 | Methylenecyclopropyl group | Moderate | Lipophilic |

Notes:

- This compound’s aromatic substituent likely reduces vapor pressure compared to simpler aldehydes like pentanal .

- The hydroxyl group in 5-hydroxy-pentanal increases polarity and water solubility compared to the phenoxy analog .

Reactivity and Functional Group Behavior

- Aldehyde Reactivity: All compounds retain the aldehyde group, enabling reactions like oxidation (to carboxylic acids) or nucleophilic additions. However, substituents modulate reactivity: this compound: The electron-donating phenoxy group may stabilize the aldehyde via resonance, reducing electrophilicity . Pentanal: High electrophilicity due to lack of electron-donating groups, making it prone to rapid oxidation . 5-Hydroxy-pentanal: Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups may hinder certain reactions .

Toxicity and Environmental Impact

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.